molecular formula C20H23NO4 B2894004 N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 774591-31-0

N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2894004
CAS No.: 774591-31-0
M. Wt: 341.407
InChI Key: WNYLDQSBOGWQOX-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative with a carboxamide-linked cyclohexenylethyl substituent. The core structure comprises a 2H-chromene scaffold modified at position 8 with an ethoxy group and at position 3 with a carboxamide moiety. The carboxamide side chain features a 2-(cyclohex-1-en-1-yl)ethyl group, introducing conformational flexibility and moderate lipophilicity. While direct biological data for this compound are unavailable in the provided evidence, its structural design aligns with strategies to optimize pharmacokinetic properties, such as solubility and metabolic stability, through targeted substituents.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-2-24-17-10-6-9-15-13-16(20(23)25-18(15)17)19(22)21-12-11-14-7-4-3-5-8-14/h6-7,9-10,13H,2-5,8,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYLDQSBOGWQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

  • Formation of the Chromene Core: : The chromene core can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. This forms 7-hydroxy-4-methylcoumarin, which can then be ethoxylated to introduce the ethoxy group at the 8-position.

  • Introduction of the Carboxamide Group: : The carboxamide group can be introduced by reacting the ethoxylated chromene with an appropriate amine derivative. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

  • Attachment of the Cyclohexenyl Ethyl Side Chain: : The final step involves the attachment of the cyclohexenyl ethyl side chain. This can be achieved through a nucleophilic substitution reaction where the amine group of the cyclohexenyl ethylamine reacts with the carboxamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexenyl ethyl side chain. Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the double bond in the cyclohexenyl ring.

  • Reduction: : Reduction reactions can target the carbonyl group in the chromene core. Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the ketone to an alcohol.

  • Substitution: : The ethoxy group at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with a strong nucleophile like sodium methoxide can replace the ethoxy group with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of cyclohexenone derivatives.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of methoxy-substituted chromene derivatives.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

  • Biology: : The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

  • Medicine: : Research is ongoing to explore its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. Its chromene core is known to interact with various enzymes and receptors in the body.

  • Industry: : In the industrial sector, it can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The chromene core can bind to active sites of enzymes, inhibiting their activity. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. The ethoxy group and cyclohexenyl ethyl side chain contribute to the compound’s overall hydrophobicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Coumarin-3-Carboxamide Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Physicochemical Implications
Target Compound C₂₀H₂₃NO₄ 341.4 8-ethoxy, cyclohexenylethylamide Moderate lipophilicity; potential for enhanced membrane permeability
N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide C₂₂H₂₀BrN₂O₄ 465.3 8-methoxy, indolylethylamide, bromo, methyl Increased steric bulk; bromine enhances halogen bonding potential
N-[1-(4-sec-butylphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide C₂₄H₂₇NO₄ 393.5 8-ethoxy, sec-butylphenylethylamide High lipophilicity; potential for prolonged half-life
8-Methoxy-2-oxo-2H-chromene-3-carboxamide C₁₁H₉NO₄ 219.2 8-methoxy, unsubstituted amide Simplified structure; lower molecular weight for improved solubility

Key Observations:

Substituent Effects on Lipophilicity :

  • The cyclohexenylethylamide group in the target compound balances lipophilicity and flexibility, contrasting with the highly lipophilic sec-butylphenylethylamide in and the aromatic indolylethylamide in .
  • The 8-ethoxy group in the target compound and may enhance metabolic stability compared to the 8-methoxy group in and , as ethoxy’s longer alkyl chain could reduce oxidative metabolism.

The cyclohexenyl group’s non-aromatic nature may reduce π-π stacking interactions compared to the indole or phenyl groups in analogs.

Molecular Weight and Solubility :

  • The target compound (341.4 g/mol) and (393.5 g/mol) fall within a higher molecular weight range, which may impact solubility. In contrast, (219.2 g/mol) offers improved aqueous solubility due to its smaller size and lack of complex side chains.

Implications for Drug Design

  • Indole Derivative : The bromine atom could enhance binding affinity in halogen-rich environments (e.g., enzyme active sites), while the methyl group may stabilize hydrophobic interactions.
  • Methoxy vs. Ethoxy : Ethoxy’s extended alkyl chain in the target compound and may reduce CYP450-mediated metabolism, suggesting a longer plasma half-life than methoxy-substituted derivatives .

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